molecular formula C12H20BNO2 B1458638 (4-(1-(Diethylamino)ethyl)phenyl)boronic acid CAS No. 1704069-17-9

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid

Cat. No.: B1458638
CAS No.: 1704069-17-9
M. Wt: 221.11 g/mol
InChI Key: ZLQFWDOKGQUZKI-UHFFFAOYSA-N
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Description

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a diethylaminoethyl group

Scientific Research Applications

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be utilized in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (4-(1-(Diethylamino)ethyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Pharmacokinetics

The compound’s stability and reactivity in suzuki–miyaura cross-coupling reactions suggest it may have suitable properties for bioavailability .

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of complex organic molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of certain catalysts . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature and the presence of other chemical reagents .

Safety and Hazards

Boronic acids are generally considered hazardous. They are harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The future directions of boronic acid research could involve the development of new synthetic methods and applications. For example, new derivatives can be easily converted to the corresponding phosphonic acids . The study of such multifunctional compounds could lead to new insights and applications in organic synthesis .

Biochemical Analysis

Biochemical Properties

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing diol groups, forming reversible covalent bonds with these sites. For instance, this compound can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and enzymatic activity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For example, this compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins . This, in turn, affects gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis. The compound’s ability to interfere with enzyme activity also suggests potential therapeutic applications in targeting specific cellular pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with active site residues of enzymes, such as serine and threonine residues. By binding to these residues, this compound inhibits enzyme activity and disrupts normal biochemical processes . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Prolonged exposure to this compound can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal side effects, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis . Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and substrate availability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and localization . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its distribution and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Diethylamino)ethyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium acetate, bis(pinacolato)diboron, potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted amines or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Ethylphenylboronic acid
  • 4-(Diphenylamino)phenylboronic acid

Uniqueness

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid is unique due to the presence of the diethylaminoethyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

[4-[1-(diethylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO2/c1-4-14(5-2)10(3)11-6-8-12(9-7-11)13(15)16/h6-10,15-16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQFWDOKGQUZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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